molecular formula C8H8N4O B026399 1H-benzimidazole-5-carbohydrazide CAS No. 108038-52-4

1H-benzimidazole-5-carbohydrazide

Cat. No. B026399
CAS RN: 108038-52-4
M. Wt: 176.18 g/mol
InChI Key: XMKCHQVJPWPSPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-benzimidazole-5-carbohydrazide derivatives involves multiple steps, including the condensation of diamines with carboxylic acids or their derivatives to form the benzimidazole ring, followed by the introduction of the carbohydrazide moiety. For example, a series of benzimidazole-based carbohydrazide conjugates have been synthesized and evaluated for their biological activities, demonstrating the compound's versatility as a chemical building block (Khan et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, revealing the importance of the benzimidazole core and the carbohydrazide moiety in determining the compound's reactivity and biological activity. The benzimidazole ring system provides a rigid, planar structure that can engage in π-π stacking interactions, hydrogen bonding, and metal coordination, while the carbohydrazide group offers additional sites for hydrogen bonding and nucleophilic attacks.

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including condensation with aldehydes to form hydrazones, cyclization to form triazoles or oxadiazoles, and nucleophilic substitution reactions. These reactions enable the synthesis of a wide range of derivatives with potential applications in drug development and materials science. The compound's ability to form stable complexes with metal ions also highlights its potential in the synthesis of coordination compounds with interesting optical and magnetic properties.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, depend on the specific substituents attached to the benzimidazole ring and the carbohydrazide moiety. These properties are crucial for the compound's applications in medicinal chemistry, as they can affect the compound's bioavailability, stability, and interaction with biological targets.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electron-donating and electron-withdrawing effects of substituents on the benzimidazole ring and the carbohydrazide group. These properties are important for understanding the compound's mechanism of action in biological systems and its reactivity in synthetic chemistry.

Safety and Hazards

The safety information available indicates that 1H-benzimidazole-5-carbohydrazide may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Benzimidazole derivatives have shown potential in various areas of medicinal chemistry . Researchers are synthesizing new molecules of benzimidazole nucleus which have immense potential to be investigated for newer therapeutic possibilities .

properties

IUPAC Name

3H-benzimidazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKCHQVJPWPSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30 g of 1H-benzo[d]imidazole-6-carboxylic acid ethyl ester (0.16 mol) and 150 mL anhydrous ethyl alcohol were added to a three-necked bottle, to which 50 mL of 80% hydrazine hydrate was added. After refluxing for 4 h, the ethyl alcohol was evaporated under reduced pressure and water was added to the residual solution to isolate a solid. After sucking filtration and drying, 24.9 g solid was obtained. Yield: 88%. MS: 177 (M+1).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential therapeutic applications of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives based on current research?

A1: Current research suggests that derivatives of 1H-Benzo[d]imidazole-5-carbohydrazide show promise as potential therapeutic agents for inflammatory conditions and pain management. Specifically, (E)-N’-Benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides have demonstrated anti-inflammatory and analgesic activity in pre-clinical studies []. Further investigation is necessary to determine their specific mechanisms of action and potential for clinical use.

Q2: How does the structure of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives influence their biological activity?

A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the 1H-Benzo[d]imidazole-5-carbohydrazide scaffold can significantly impact biological activity. For example, introducing a triazole ring and various substituents at specific positions on the core structure resulted in compounds with varying degrees of antioxidant and anti-inflammatory activities []. Molecular docking simulations further supported these findings by revealing the binding affinities and interactions of these derivatives with the active site of COX-2, an enzyme involved in inflammation [, ]. These studies highlight the importance of SAR in optimizing the design and development of novel derivatives with improved potency and selectivity.

Q3: Are there any existing crystallographic studies exploring the interactions of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives with specific biological targets?

A3: Yes, there is evidence of structural studies investigating the binding mode of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives. A co-crystal structure of tRNA guanine transglycosylase (TGT) complexed with 2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazole-5-carbohydrazide has been reported []. This structural information provides valuable insights into the specific interactions between the compound and its target, potentially guiding the development of more potent and selective inhibitors.

Q4: What analytical techniques are employed to study 1H-Benzo[d]imidazole-5-carbohydrazide and its derivatives?

A4: Various analytical techniques are employed in the characterization and study of 1H-Benzo[d]imidazole-5-carbohydrazide and its derivatives. These include spectroscopic methods for structural elucidation, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Additionally, in vitro assays are used to evaluate their antioxidant and anti-inflammatory potential [, ]. Further studies may involve techniques like high-performance liquid chromatography (HPLC) to assess purity and stability, as well as in vivo models to evaluate efficacy and safety in pre-clinical settings.

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